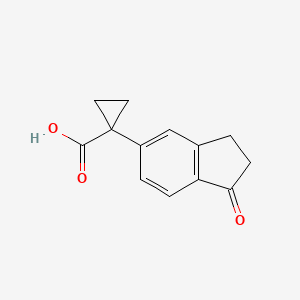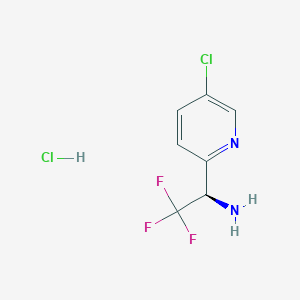
(R)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride” is a chemical compound with the following structural formula:
(R)-1-(5-Cl-pyridin-2-YL)-2,2,2-trifluoroethan-1-amine HCl
It belongs to the class of amines and contains a chiral center, denoted by the “®” configuration. The compound is notable for its unique combination of a pyridine ring, a trifluoroethyl group, and a chlorine substituent.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of ®-1-(5-chloropyridin-2-yl)ethan-1-amine with trifluoroacetic anhydride. The reaction proceeds under mild conditions and results in the formation of the desired product.
Industrial Production: In industrial settings, large-scale production typically involves the use of specialized equipment and optimized reaction conditions. The compound can be synthesized through batch or continuous processes, ensuring high yields and purity.
Chemical Reactions Analysis
Reactivity:
Substitution Reactions: The chlorine atom in the pyridine ring makes the compound susceptible to nucleophilic substitution reactions. Common reagents include amines, thiols, and alkoxides.
Reduction: Reduction of the trifluoroethyl group can be achieved using metal hydrides (e.g., lithium aluminum hydride). The resulting product may find applications in medicinal chemistry.
Oxidation: Oxidation of the amine moiety can lead to imine or amide formation.
Major Products: The major products formed from these reactions include various derivatives of the compound, such as amides, imines, and substituted pyridines.
Scientific Research Applications
Chemistry:
Catalysis: The compound may serve as a ligand in transition metal-catalyzed reactions.
Fluorinated Building Block: Its trifluoroethyl group makes it valuable for constructing fluorinated organic molecules.
Drug Development: Researchers explore its potential as a scaffold for drug design due to its unique structure.
Neuroscience: Investigated for its effects on neurotransmitter systems.
Agrochemicals: Used in the development of pesticides and herbicides.
Fine Chemicals: Employed in the synthesis of specialty chemicals.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. In drug development, it may interact with specific receptors or enzymes, modulating biological processes. Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
While there are related pyridine-based compounds, “®-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride” stands out due to its trifluoroethyl group and chiral center. Similar compounds include other pyridine derivatives and fluorinated amines.
Properties
Molecular Formula |
C7H7Cl2F3N2 |
|---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
(1R)-1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-4-1-2-5(13-3-4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1 |
InChI Key |
HTPLKQGHTDEACR-FYZOBXCZSA-N |
Isomeric SMILES |
C1=CC(=NC=C1Cl)[C@H](C(F)(F)F)N.Cl |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


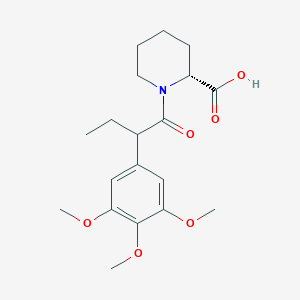
![3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13047732.png)
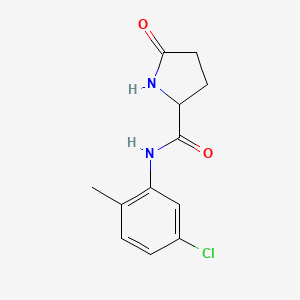
![9-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine](/img/structure/B13047751.png)
![5-Methylpyrazolo[1,5-C]pyrimidin-7-amine](/img/structure/B13047768.png)
![(1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047774.png)
![(1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13047776.png)
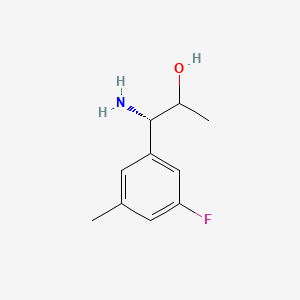


![Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate](/img/structure/B13047792.png)

